molecular formula C14H18FN3O4S B2537480 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034398-57-5

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2537480
CAS No.: 2034398-57-5
M. Wt: 343.37
InChI Key: HNYQYAFBWJUNHR-UHFFFAOYSA-N
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Description

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number 2034398-57-5) is a sophisticated chemical reagent with a molecular formula of C14H18FN3O4S and a molecular weight of 343.37 g/mol . This compound features a benzothiadiazole core, a structure often investigated in medicinal chemistry for its diverse biological activities. The molecule is structurally characterized by a 6-fluoro-3-methyl-2,2-dioxide benzo[c][1,2,5]thiadiazol unit linked to an N-((tetrahydrofuran-2-yl)methyl)acetamide group, which may influence its physicochemical properties and biomolecular interactions . Researchers can acquire this compound for their investigations, with various quantities available from suppliers such as Life Chemicals . This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-17-12-5-4-10(15)7-13(12)18(23(17,20)21)9-14(19)16-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQYAFBWJUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiadiazole Framework

The benzothiadiazole scaffold is synthesized from o-phenylenediamine via cyclization with thionyl chloride (SOCl₂) in dichloromethane (DCM) or toluene at 0–25°C for 2–5 hours, yielding 2,1,3-benzothiadiazole (75–95% yield).

Fluorination at the C6 Position

Electrophilic fluorination is achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile or DMF at 25–80°C for 4–24 hours. The reaction is sensitive to steric effects, requiring excess fluorinating agent (1.5–2.0 equiv) to achieve 60–85% yields.

N-Methylation at the N3 Position

Methylation is performed using methyl iodide (CH₃I) under basic conditions (NaH/K₂CO₃) in THF/DMF at 0–80°C for 4–24 hours. This step proceeds with 70–90% efficiency.

Oxidation to the 2,2-Dioxide

The sulfide group is oxidized to a sulfone using meta-chloroperbenzoic acid (m-CPBA) or H₂O₂ with a catalytic amount of tungsten oxide (WO₃) in DCM or trifluoroacetic acid (TFA) at 0–25°C for 2–12 hours (65–85% yield).

Synthesis of N-((Tetrahydrofuran-2-yl)Methyl)Acetamide

Preparation of Tetrahydrofuran-2-ylmethylamine

Tetrahydrofurfuryl alcohol is oxidized to tetrahydrofuran-2-carbaldehyde using pyridinium chlorochromate (PCC) in DCM/DMSO (80–95% yield). Reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol/THF yields the primary amine (70–85% yield).

Acetylation of the Amine

The amine is acetylated with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) in DCM/THF at 0–25°C for 2–8 hours. Purification via column chromatography (ethyl acetate/hexane) affords the acetamide derivative in 75–90% yield.

Coupling Strategies

N-Alkylation of the Benzothiadiazole Core

The benzothiadiazole nitrogen is alkylated with bromoacetic acid using K₂CO₃ or NaH in DMF/THF at 0–80°C for 6–24 hours. This step achieves 55–75% yield and requires careful control of stoichiometry to avoid over-alkylation.

Amide Bond Formation

The carboxylic acid intermediate is coupled to the tetrahydrofuranmethylamine using EDC/HOBt or DCC/DMAP in DCM/DMF. Yields range from 65–85% depending on the activating agent.

Complete Synthetic Routes

Linear Pathway

  • Synthesize benzothiadiazole core via cyclization, fluorination, methylation, and oxidation.
  • Prepare tetrahydrofuranmethyl acetamide via oxidation, reductive amination, and acetylation.
  • Couple components via N-alkylation and amide bond formation.
    Overall Yield : 40–55%.

Convergent Pathway

  • Parallel synthesis of:
    • 6-Fluoro-3-methyl-2,2-dioxidobenzo[c]thiadiazole-acetic acid
    • N-((Tetrahydrofuran-2-yl)methyl)amine
  • Direct coupling using EDC/HOBt/DIPEA in DMF/DCM.
    Overall Yield : 50–65%.

Reaction Optimization Data

Table 1: Key Reaction Conditions for Benzothiadiazole Core Synthesis

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Core Formation o-Phenylenediamine, SOCl₂ DCM/Toluene 0–25 2–5 75–95
Fluorination (C6) Selectfluor/NFSI Acetonitrile/DMF 25–80 4–24 60–85
N-Methylation CH₃I, NaH/K₂CO₃ THF/DMF 0–80 4–24 70–90
Oxidation to Dioxide m-CPBA/H₂O₂ + WO₃ DCM/TFA 0–25 2–12 65–85

Table 2: Synthesis of Tetrahydrofuranmethyl Acetamide

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Oxidation PCC DCM/DMSO 0–25 2–6 80–95
Reductive Amination NH₄OAc, NaBH₃CN Methanol/THF 0–25 8–24 70–85
Acetylation AcCl/Ac₂O, Base DCM/THF 0–25 2–8 75–90

Comparative Analysis of Methods

Yield and Scalability

  • Linear Pathway : Lower overall yield (40–55%) due to cumulative losses in multi-step synthesis.
  • Convergent Pathway : Higher yield (50–65%) but requires precise stoichiometric control during coupling.

Cost Considerations

  • Fluorination : Selectfluor ($12/g) is costlier than NFSI ($8/g) but offers better regioselectivity.
  • Oxidation : m-CPBA ($5/g) is preferred over H₂O₂/WO₃ for reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction:
  • The thiadiazole ring can undergo both oxidation and reduction, altering the compound's electronic properties and reactivity.

Substitution:
  • The presence of the fluorine atom in the aromatic ring makes the compound highly reactive towards nucleophilic substitution reactions.

Hydrolysis:
  • The acetamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Sodium methoxide, potassium tert-butoxide.

  • Acid/Base Catalysts: Hydrochloric acid, sodium hydroxide.

Major Products

  • Oxidation and reduction reactions typically yield derivatives with altered electronic properties.

  • Substitution reactions can produce a variety of functionalized thiadiazole compounds.

  • Hydrolysis results in the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has extensive applications in scientific research:

Chemistry

  • Catalysis: As a ligand in metal-catalyzed reactions.

  • Material Science: Component in the synthesis of novel materials with unique properties.

Biology

  • Biochemical Probes: For investigating enzymatic activities.

  • Molecular Imaging: Fluorine tag enables tracking in biological systems.

Medicine

  • Pharmaceuticals: Potential therapeutic agent for treating various diseases due to its unique structure.

  • Drug Delivery: Functional moiety for targeted delivery systems.

Industry

  • Agricultural Chemicals: Potential application as a pesticide or herbicide.

  • Polymers: As a monomer in polymerization reactions for creating specialty plastics.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: Interacts with specific enzymes, receptors, or ion channels, modulating their activity.

  • Pathways Involved: Participates in signaling pathways, affecting cellular functions and biochemical processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Bioactivity/Use References
Target Compound Benzo[c][1,2,5]thiadiazole 1,1-dioxide 6-F, 3-Me, N-(tetrahydrofuran-2-yl)methyl Potential kinase inhibitor (inferred)
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzo[c][1,2,5]thiadiazole 1,1-dioxide 6-F, 3-Me, N-(3-(trifluoromethyl)phenyl) Structural analog (no data)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Benzothiazole 6-NO₂, thiadiazolylthio-acetamide VEGFR-2 inhibition (IC₅₀ = 0.28 µM)
Cyprofuram Cyclopropanecarboxamide Tetrahydro-2-oxo-3-furanyl Fungicide

Key Observations :

  • Core Heterocycles : The benzo[c]thiadiazole 1,1-dioxide core in the target compound offers greater electronic stability than benzothiazoles or benzimidazoles due to the sulfone group .
  • Substituent Effects :
    • Fluorine vs. Nitro : Fluorine’s smaller size and electronegativity may reduce steric hindrance and modulate kinase selectivity compared to nitro groups .
    • Tetrahydrofuran vs. Aromatic Groups : The tetrahydrofuran-methyl side chain likely enhances solubility and metabolic stability relative to phenyl or trifluoromethylphenyl groups .

Biological Activity

The compound 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and a tetrahydrofuran moiety in its structure may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For example:

  • A study reported that related compounds demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells .
CompoundIC50 (μM)Cancer Type
Thiadiazole Derivative A0.7 - 1.0Prostate Cancer
Thiadiazole Derivative B1.8 - 2.6Melanoma

Antimicrobial Activity

Research has shown that some thiadiazole derivatives possess antimicrobial properties. In a comparative study:

  • Compounds were tested against various gram-positive and gram-negative bacteria, revealing effective inhibition at low concentrations .
CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Thiadiazole Derivative C0.5 μg/mLStaphylococcus aureus
Thiadiazole Derivative D1.0 μg/mLEscherichia coli

Case Studies

  • Prostate Cancer Study : A derivative similar to the target compound was screened in the NCI-60 human tumor cell line anticancer drug screen. Results showed potent activity across multiple cancer types, with an IC50 as low as 0.124 μM against leukemia .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of thiadiazole derivatives against clinical isolates of bacteria, demonstrating significant bactericidal activity and suggesting potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization reactions under controlled conditions. For example, intermediates such as N-(2,2,2-trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides are generated via reflux in acetonitrile (1–3 minutes), followed by iodine-mediated cyclization in DMF. Key intermediates are characterized using 1H/13C NMR spectroscopy to confirm regiochemistry and purity . X-ray diffraction analysis is critical for resolving molecular parameters of intermediates (e.g., bond angles, torsion angles) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR spectroscopy : Assign signals for fluorine (¹⁹F NMR) and protons adjacent to electron-withdrawing groups (e.g., sulfonyl, fluorophenyl) to confirm substitution patterns .
  • X-ray crystallography : Resolve the 3D arrangement of the benzo[c][1,2,5]thiadiazole core and tetrahydrofuran-methylacetamide side chain. This technique is essential for identifying steric hindrance or conformational flexibility .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s pharmacological potential?

  • Methodology :

  • Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, adjusting pH to assess activity dependence (e.g., saccharin-tetrazolyl derivatives show pH-sensitive antimicrobial effects) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclization step in the synthesis?

  • Methodology :

  • Catalyst screening : Test iodine, triethylamine, or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardized assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Molecular docking : Compare binding poses of the compound with target proteins (e.g., COX-1/2, kinases) to explain potency differences. For example, analogs with bulkier substituents may exhibit steric clashes in certain binding pockets .
  • Metabolic stability testing : Use hepatic microsome assays to assess if metabolic degradation contributes to inconsistent in vivo vs. in vitro results .

Q. How does the fluorine substituent at the 6-position influence the compound’s electronic properties and bioactivity?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electron density distribution and identify fluorine’s role in hydrogen bonding or dipole interactions .
  • SAR studies : Synthesize analogs with substituents (e.g., Cl, Br, CH₃) at the 6-position and compare their logP, solubility, and target affinity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Purification optimization : Replace column chromatography with recrystallization or countercurrent chromatography for large batches.
  • Byproduct management : Monitor sulfur byproducts (e.g., S₈) during cyclization using TLC or HPLC .
  • Process safety : Assess exothermic risks in nitroarene reduction steps via calorimetry .

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